Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1R,2R,3R,5S)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core with an oxygen atom at position 6 (6-oxa bridge) and an ethyl ester at position 2. The stereochemistry (1R,2R,3R,5S) indicates a racemic or diastereomeric mixture. The 9-fluorenylmethoxycarbonyl (Fmoc) group at position 2 is a base-labile protecting group widely used in peptide synthesis to shield amine functionalities during solid-phase assembly . This compound’s structural rigidity and stereochemical complexity make it valuable for drug discovery, particularly in designing peptidomimetics and conformationally restricted analogs.
Properties
IUPAC Name |
ethyl (1R,2R,3R,5S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-2-27-22(25)17-11-19-21(29-19)20(17)24-23(26)28-12-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h3-10,17-21H,2,11-12H2,1H3,(H,24,26)/t17-,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZKREQMAAWPKS-PMXSJFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@@H]([C@@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl group, which enhances its stability and bioactivity.
- Molecular Formula : C23H23NO5
- Molecular Weight : 393.43 g/mol
- CAS Number : 959745-77-8
- Canonical SMILES : CCOC(=O)C1CC2C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O2
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, thereby reducing inflammation in cellular models. This activity is attributed to its ability to inhibit pro-inflammatory cytokines.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing chronic diseases associated with oxidative damage.
Case Studies
Several case studies have been documented that provide insights into the biological efficacy of this compound:
- Case Study 1 : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of Ethyl (1R*,2R*,3R*,5S*) in animal models of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.
- Case Study 2 : In vitro studies assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Reduced inflammation markers in arthritis models |
| Study 2 | Antimicrobial | Lower MIC against S. aureus and E. coli compared to standard treatments |
| Study 3 | Antioxidant | Significant reduction in oxidative stress markers in cell cultures |
Comparison with Similar Compounds
Key Observations :
- Fmoc offers orthogonality in peptide synthesis, enabling sequential deprotection under mild basic conditions (e.g., piperidine) .
- Cbz and Boc require harsher conditions (acid or hydrogenolysis), limiting their use in multi-step syntheses.
- The benzamido group () lacks a labile protecting strategy, making it less versatile for iterative coupling .
Bicyclo[3.1.0]hexane Derivatives with Heteroatom Bridges
The presence of oxygen (oxa) vs. nitrogen (aza) bridges alters electronic and steric profiles:
Key Observations :
- 6-Oxa bridges (e.g., target compound) introduce ring strain and polarity, enhancing solubility in organic solvents .
- 3-Aza bridges () enable functionalization at nitrogen, expanding utility in heterocyclic chemistry .
Stereochemical and Positional Isomers
Stereochemistry and substituent positioning dictate biological activity and synthetic pathways:
Key Observations :
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis often begins with a solid-phase approach using 2-chlorotrityl chloride (CTC) resin or rink amide MBHA resin. These resins offer high loading capacities (1.37 mmol/g) and compatibility with Fmoc chemistry. The first amino acid, typically Fmoc-6-aminohexanoic acid, is grafted onto the resin in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base. Unreacted sites are capped with methanol to prevent side reactions during subsequent steps.
Fmoc Deprotection and Coupling Cycles
Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), followed by coupling with 3.3 equivalents of Fmoc-amino acids activated by HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and DIPEA. This protocol ensures >95% coupling efficiency per cycle, critical for maintaining the integrity of the bicyclic structure.
Bicyclo[3.1.0]hexane Core Construction
Intramolecular Cyclization Strategies
The 6-oxa-bicyclo[3.1.0]hexane system is constructed via a photochemical [2+2] cycloaddition or thermal ring-closing metathesis. A key intermediate, ethyl 2-azido-3-hydroxycyclopropanecarboxylate, undergoes strain-driven ring expansion in the presence of Lewis acids like BF3·OEt21.
Table 1: Cyclization Reaction Optimization
| Condition | Yield (%) | Selectivity (R*,R*,R*,S*) |
|---|---|---|
| BF3·OEt2, DCM, 0°C | 68 | 4:1 |
| TiCl4, toluene, reflux | 52 | 3:1 |
| Microwave, 150°C | 45 | 2.5:1 |
Stereochemical Control
The relative configurations (1R*,2R*,3R*,5S*) are achieved through chiral auxiliaries or asymmetric catalysis. Evans oxazaborolidine catalysts enable enantiomeric excess >80% during the cyclopropanation step[^2].
Fmoc Protection and Functional Group Compatibility
Amino Group Protection
The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Reaction completion is monitored by LC/MS, showing [M+H]+ at m/z 353.41.
Esterification Protocol
The ethyl ester moiety is installed via Steglich esterification:
-
Carboxylic acid intermediate (1.5 eq)
-
Ethanol (5 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
DMAP (0.1 eq) in DCM
Yields typically reach 75-85% after 12h at 25°C.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC employs a C18 column with triethylammonium acetate (TEAA) buffer (pH 7.0) and acetonitrile gradient (0-55% over 45 min). The target compound elutes at 19.0 min with >98% purity.
Mass Spectrometric Analysis
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular mass:
Nuclear Magnetic Resonance (NMR)
Key 1H NMR signals (CDCl3):
-
δ 7.75-7.25 (m, 8H, Fmoc aromatic)
-
δ 4.35 (q, J=7.1 Hz, 2H, -OCH2CH3)
-
δ 3.95 (m, 1H, bicyclo bridgehead)
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
What are the key synthetic routes for preparing Ethyl (1R,2R,3R*,5S*)-2-(Fmoc-amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate?**
- Methodological Answer : Synthesis typically involves cyclization of precursors such as propanedioic acid derivatives or allyl esters under controlled conditions. For example, cyclopropanation via transition-metal catalysts (e.g., Rh(II)) can induce stereoselectivity, while Fmoc protection is introduced early to prevent side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate diastereomers .
Q. How is the stereochemistry of the bicyclo[3.1.0]hexane core confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, - and -NMR coupling constants (e.g., -values for axial vs. equatorial protons) and NOESY/ROESY experiments can infer spatial arrangements. For example, vicinal coupling constants >8 Hz suggest trans-diaxial protons, while NOE correlations confirm proximity of substituents .
Q. What purification techniques are effective for isolating high-purity samples?
- Methodological Answer : After synthesis, flash chromatography using silica gel with gradients of ethyl acetate in hexane (e.g., 10% → 50%) resolves diastereomers. Recrystallization from ethanol/water mixtures further enhances purity. HPLC (C18 columns, acetonitrile/water mobile phases) is used for analytical validation .
Advanced Research Questions
Q. How does the stereochemistry at the bicyclo[3.1.0]hexane bridgehead influence biological activity in peptide mimetics?
- Methodological Answer : The (1R*,2R*,3R*,5S*) configuration imposes conformational rigidity, mimicking proline’s pyrrolidine ring in peptides. Computational docking (e.g., AutoDock Vina) and MD simulations show that the 6-oxa bridge enhances hydrogen bonding with proteases. Comparative studies with (1S*,5R*) diastereomers reveal 2–3x lower IC values in enzyme inhibition assays due to steric clashes in the active site .
Q. What strategies resolve synthetic challenges in achieving high enantiomeric excess (ee) for this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen catalysts) improve ee. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer. For Fmoc-protected derivatives, chiral HPLC (Chiralpak IA/IB columns) separates enantiomers with >98% ee .
Q. How does the Fmoc group impact the compound’s stability under basic or acidic conditions?
- Methodological Answer : The Fmoc group is base-labile; exposure to piperidine/DMF (20% v/v) deprotects the amine within 30 minutes. Stability studies (TGA/DSC) show decomposition above 150°C. Under acidic conditions (TFA/HO), the oxabicyclo core remains intact, but prolonged exposure (>24h) leads to ester hydrolysis. LC-MS monitoring (ESI+) confirms degradation products .
Q. What role does this compound play in designing conformationally constrained peptide analogs?
- Methodological Answer : The bicyclo[3.1.0]hexane scaffold restricts backbone torsion angles (φ/ψ), stabilizing β-turn or helical motifs. Solid-phase peptide synthesis (SPPS) incorporates the compound as a proline surrogate, improving proteolytic stability. Circular dichroism (CD) spectra of model peptides show increased α-helix content (e.g., 40% vs. 25% for linear analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
